((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Description

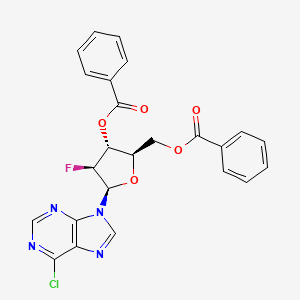

This compound (CAS: 135473-15-3, molecular formula: C₂₄H₁₈ClFN₄O₅, molecular weight: 496.87 g/mol) is a fluorinated nucleoside analogue featuring a 6-chloropurine base and benzoyl-protected hydroxyl groups on the tetrahydrofuran ring. It is primarily utilized in pharmaceutical research, particularly in the development of antiviral agents, due to its structural resemblance to natural nucleotides. The compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXIUBHNOYWBNO-ZRAXVTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Given that it is a purine nucleoside analog, it is likely to target enzymes involved in DNA synthesis, such as DNA polymerase.

Mode of Action

The compound, being a purine nucleoside analog, is likely to interfere with DNA synthesis. It may incorporate into the growing DNA chain during replication, causing premature termination or introducing mutations.

Biochemical Pathways

The compound, once incorporated into the DNA, can disrupt several biochemical pathways. It can inhibit DNA replication, leading to cell cycle arrest. It can also induce apoptosis, a form of programmed cell death.

Result of Action

The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis. This can lead to the death of rapidly dividing cells, such as cancer cells.

Biological Activity

The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate , with CAS number 135473-15-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its pharmacological implications.

Structural Characteristics

The molecular formula of the compound is C₁₈H₁₈ClFN₄O₅ , with a molecular weight of 496.87 g/mol . The structure features a tetrahydrofuran ring with fluorine and benzoyloxy substituents, which are significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClFN₄O₅ |

| Molecular Weight | 496.87 g/mol |

| CAS Number | 135473-15-3 |

| InChI Key | PRZDMMRKPZAYHW-QOYAAKSSSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired functional groups. The synthetic pathway often includes the formation of the tetrahydrofuran ring and subsequent substitution reactions to introduce the benzoyloxy and purine moieties.

Antiviral Properties

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, the presence of the purine derivative suggests potential activity against viral infections due to its structural resemblance to nucleosides. Research has shown that purine analogs can inhibit viral replication by interfering with nucleic acid synthesis.

Antitumor Activity

The compound has been evaluated for its antitumor effects in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of CD38 |

Case Studies

- Antiviral Activity : A study evaluated the efficacy of similar purine derivatives against Herpes Simplex Virus (HSV). The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a promising antiviral profile for compounds like this one.

- Antitumor Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased apoptosis rates.

The biological activity is hypothesized to be mediated through multiple pathways:

- Nucleotide Analog Action : By mimicking natural nucleotides, it can be incorporated into viral DNA or RNA, leading to chain termination.

- Cell Signaling Modulation : The compound may influence pathways related to cell survival and apoptosis through interactions with key enzymes such as CD38, which is involved in NAD metabolism.

Scientific Research Applications

Antiviral Activity

The compound is part of a class of substituted nucleoside derivatives that have been extensively studied for their antiviral properties. The presence of the 6-chloro purine moiety is significant as it enhances the compound's interaction with viral targets, potentially inhibiting viral replication. Research indicates that derivatives with similar structures have shown effectiveness against various viruses, including HIV and hepatitis viruses .

Anticancer Research

In addition to its antiviral applications, this compound has been evaluated for its anticancer properties. Studies involving similar purine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or function, leading to apoptosis in malignant cells .

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications. For example:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate | Different oxo group | Antiviral |

| ((2R,3R,4R)-3-(4-Chlorobenzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate | Variation in benzoyl substituent | Anticancer |

| ((2R,3S)-3-(tert-Butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol | Different functional groups | Less focus on purine activity |

This table illustrates how specific modifications can lead to changes in solubility and biological efficacy .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Antiviral Efficacy : A study demonstrated that a similar purine derivative significantly reduced viral load in infected cell cultures.

- Cytotoxicity Evaluation : Research involving human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related nucleoside analogues, focusing on substitutions, molecular properties, and applications. Key examples include:

Dichloro-Purine Derivative

- Structure : ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate (CAS: 329187-80-6).

- Molecular Formula : C₂₄H₁₇Cl₂FN₄O₅.

- This modification may improve antiviral efficacy but could also elevate toxicity .

Pyrrolo[2,3-d]pyrimidine-Based Analog

- Structure : ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate (CAS: 169516-55-6).

- Molecular Formula : C₂₅H₁₉ClFN₃O₅.

- Key Differences : Replacement of the purine base with a pyrrolo[2,3-d]pyrimidine scaffold alters base-pairing interactions. The molecular weight (495.89 g/mol) and reduced nitrogen content may influence solubility and metabolic stability .

2-Amino-6-Chloropurine Derivative

- Structure: (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate.

- Molecular Formula : C₂₄H₁₉ClFN₄O₅.

- This modification is critical for improving selectivity and reducing off-target effects .

tert-Butyldimethylsilyl (TBS)-Protected Analogues

- Example : (−)((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3-yl)methyl benzoate (Compound 44).

- Key Differences : TBS groups replace benzoyl esters, increasing lipophilicity and stability against enzymatic hydrolysis. This enhances bioavailability but complicates synthetic steps .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the benzoyloxy and 6-chloropurine moieties in this compound?

- Methodological Answer : The benzoyloxy group is typically introduced via benzoylation reactions using benzoyl chloride (BzCl) in the presence of a base like triethylamine. For example, acetylation or benzoylation of hydroxyl groups on the tetrahydrofuran ring is performed under reflux conditions in MeCN or THF, followed by purification via chromatography . The 6-chloropurine moiety is incorporated via nucleophilic substitution or glycosylation reactions, often using 2,6-dichloropurine derivatives. For stereochemical control, protecting groups like tert-butyldimethylsilyl (TBS) are used to mask reactive hydroxyl groups during synthesis .

Q. How is the stereochemical integrity of the tetrahydrofuran ring verified during synthesis?

- Methodological Answer : Stereochemistry is confirmed using NMR spectroscopy. Key signals in and NMR spectra (e.g., coupling constants for fluorinated carbons or diastereotopic protons) and 2D techniques (COSY, NOESY) are critical. For instance, the NMR chemical shift of the fluorine-bearing carbon (C4) in the tetrahydrofuran ring is highly sensitive to stereochemical configuration . X-ray crystallography may also be used for absolute configuration determination .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) is used to confirm molecular weight, while , , and NMR spectra validate structural and stereochemical details. For example, the NMR signal at ~-200 ppm is characteristic of the C4-fluoro group in the tetrahydrofuran ring . Polarimetry or chiral HPLC can assess enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for glycosidic bond formation in this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies for glycosylation reactions, guiding solvent selection (e.g., anhydrous DCE) and catalyst choice (e.g., TMSOTf). For example, simulations of the purine base’s nucleophilicity and the tetrahydrofuran’s electrophilicity can rationalize reaction yields and stereoselectivity . MD simulations may also model steric effects from bulky protecting groups (e.g., TBS) .

Q. What strategies mitigate competing side reactions during deprotection of tert-butyldimethylsilyl (TBS) groups?

- Methodological Answer : TBS deprotection is performed using fluoride sources like tetrabutylammonium fluoride (TBAF) in THF. Competing side reactions (e.g., β-elimination) are minimized by maintaining low temperatures (0°C) and short reaction times. For example, in , TBS removal under anhydrous conditions preserved the tetrahydrofuran ring’s integrity . Monitoring via TLC or LC-MS ensures reaction completion without overexposure to harsh conditions.

Q. How does the C4-fluoro substituent influence the compound’s conformational stability?

- Methodological Answer : The C4-fluoro group induces a gauche effect, stabilizing the tetrahydrofuran ring’s puckered conformation. This is validated by collision cross-section (CCS) measurements via ion mobility spectrometry (IMS), which correlate with predicted CCS values (~233–245 Ų for [M+H]+ adducts) . NOE NMR experiments further confirm restricted rotation due to fluorine’s electronegativity.

Q. What contradictions exist in reported synthetic yields for similar fluorinated nucleoside analogues?

- Methodological Answer : Discrepancies in yields (e.g., 84% in vs. 67% in ) arise from differences in solvent polarity, catalyst loading, or purine activation methods. For instance, using BSA (N,O-bis(trimethylsilyl)acetamide) as a silylating agent in improved purine solubility, whereas relied on direct benzoylation . Systematic reaction parameter screening (DoE) is recommended to resolve such contradictions.

Methodological Best Practices

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .

- Safety : Avoid inhalation of vapor/mist; use PPE (gloves, goggles) due to benzoyl chloride’s lachrymatory effects .

- Data Validation : Cross-reference NMR shifts with predicted values from databases (e.g., ChemDraw) and report CCS values for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.